molecular formula C8H15ClN2O B1446225 Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride CAS No. 1820707-48-9

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride

Cat. No.: B1446225
CAS No.: 1820707-48-9
M. Wt: 190.67 g/mol
InChI Key: RNWTYQZOFUOKNQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C8H15ClN2O and its molecular weight is 190.67 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

The compound has been studied for its pharmacokinetics and metabolism, particularly as a dipeptidyl peptidase IV inhibitor, with research focusing on its absorption, metabolism, and excretion in various species (Sharma et al., 2012). These studies are vital in understanding the drug's behavior in biological systems.

Synthesis and Characterization

Several studies have focused on the synthesis and spectroscopic characterization of organotin(IV) complexes of derivatives of Azetidin-3-yl(pyrrolidin-1-yl)methanone. These complexes have shown potential as drugs due to their antibacterial activities, indicating a new avenue for pharmaceutical research (Singh, Singh, & Bhanuka, 2016).

Antimicrobial and Antitubercular Activities

Research has been conducted on various analogues of Azetidin-3-yl(pyrrolidin-1-yl)methanone for their antimicrobial and antitubercular activities. These studies are critical in the ongoing search for new treatments for bacterial and fungal infections, as well as tuberculosis (Chandrashekaraiah et al., 2014).

Formulation Development

There has been research into developing suitable formulations for this compound for early toxicology and clinical studies, particularly focusing on increasing the in vivo exposure of poorly water-soluble compounds. Such research is crucial for enhancing the drug's effectiveness in clinical settings (Burton et al., 2012).

Antidepressant and Nootropic Agents

Studies have also been conducted on the synthesis of Schiff’s bases and 2-azetidinones of Azetidin-3-yl(pyrrolidin-1-yl)methanone as potential antidepressant and nootropic agents. These studies contribute to the development of new treatments for mental health disorders (Thomas et al., 2016).

Properties

IUPAC Name

azetidin-3-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8(7-5-9-6-7)10-3-1-2-4-10;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWTYQZOFUOKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-48-9
Record name Methanone, 3-azetidinyl-1-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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